molecular formula C13H17ClN2O4 B11203996 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid CAS No. 440647-18-7

3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid

Cat. No.: B11203996
CAS No.: 440647-18-7
M. Wt: 300.74 g/mol
InChI Key: SLYYMYDXCORGAP-UHFFFAOYSA-N
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Description

3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to an amino-methyl chain, which is further connected to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene. This intermediate is then subjected to a reductive amination reaction with 4-methylpentanoic acid, using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the overall process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amino group can participate in acylation or alkylation reactions to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Iron powder, catalytic hydrogenation.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides, and appropriate bases or catalysts.

Major Products

Scientific Research Applications

3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

440647-18-7

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

3-[(4-chloro-3-nitrophenyl)methylamino]-4-methylpentanoic acid

InChI

InChI=1S/C13H17ClN2O4/c1-8(2)11(6-13(17)18)15-7-9-3-4-10(14)12(5-9)16(19)20/h3-5,8,11,15H,6-7H2,1-2H3,(H,17,18)

InChI Key

SLYYMYDXCORGAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)NCC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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